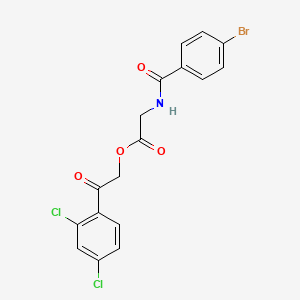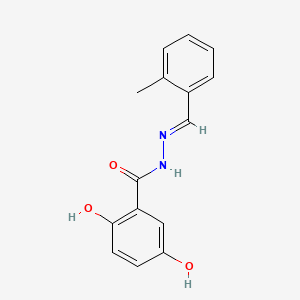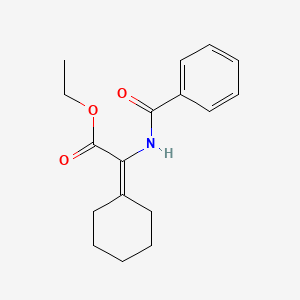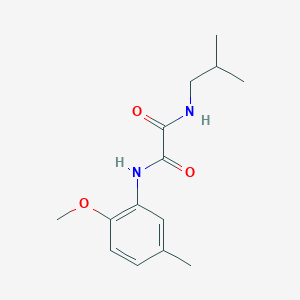
2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate, also known as DCPG, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate involves the inhibition of specific enzymes and signaling pathways involved in cancer, inflammation, and neurological disorders. In cancer, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate inhibits the activity of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are involved in the regulation of gene expression. In inflammation, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory cytokines and chemokines. In neurological disorders, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate inhibits the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, improvement of cognitive function, and reduction of neuroinflammation. These effects are mediated by the inhibition of specific enzymes and signaling pathways, as described above.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and more precise results. However, one limitation is the potential for off-target effects, which can lead to unintended consequences and inaccurate results.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate, including the development of more potent and selective analogs, the investigation of its potential applications in other disease areas, and the exploration of its mechanism of action in more detail. Additionally, further research is needed to determine the safety and efficacy of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate in clinical trials, which could lead to its eventual use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate has been extensively studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycinate has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-[(4-bromobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrCl2NO4/c18-11-3-1-10(2-4-11)17(24)21-8-16(23)25-9-15(22)13-6-5-12(19)7-14(13)20/h1-7H,8-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHAVLQVBYUBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrCl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-({4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4698176.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,4-dinitrobenzamide](/img/structure/B4698180.png)
![N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4698195.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4698203.png)

![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B4698218.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-methylglycinamide](/img/structure/B4698221.png)
![N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B4698227.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4698239.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4698240.png)
![3-(2-chlorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4698255.png)

